molecular formula C13H11N3S B1269304 2-(4-Amino-phenyl)-benzothiazol-6-ylamine CAS No. 50862-59-4

2-(4-Amino-phenyl)-benzothiazol-6-ylamine

Cat. No.: B1269304
CAS No.: 50862-59-4
M. Wt: 241.31 g/mol
InChI Key: AQBLHXAPPAUPCH-UHFFFAOYSA-N
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Description

2-(4-Amino-phenyl)-benzothiazol-6-ylamine, also known as 2-APBT, is an organic compound used in scientific research to study a variety of biological processes. It is a member of the benzothiazole class of molecules, which are known for their ability to interact with proteins in a variety of ways. 2-APBT is a versatile compound, and its applications in research are numerous.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those similar to 2-(4-Amino-phenyl)-benzothiazol-6-ylamine, have been studied for their corrosion inhibiting effects. In a study by Hu et al. (2016), such derivatives showed significant inhibition efficiency against steel corrosion, demonstrating their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).

Antimicrobial Properties

Patel and Agravat (2007) explored the synthesis of benzothiazole derivatives and their antimicrobial activities. Their findings suggest these compounds, closely related to this compound, possess significant antibacterial and antifungal properties (Patel & Agravat, 2007).

Antitumor Evaluation

The antitumor potential of 6-amino-2-phenylbenzothiazoles has been evaluated by Racané et al. (2006), demonstrating cytostatic activities against various human cancer cell lines, indicating their relevance in cancer research and therapy (Racané et al., 2006).

Diuretic Activity

Husain et al. (2016) synthesized new benzothiazole sulfonamides, exhibiting significant in vivo diuretic activity. This suggests a potential use of similar compounds in the development of diuretic agents (Husain et al., 2016).

Anti-inflammatory Activity

A study by Srivastav, Salahuddin, and Shantakumar (2009) involved the synthesis of benzothiazole derivatives and their assessment for anti-inflammatory activity. This research underscores the potential of such compounds in developing new anti-inflammatory drugs (Srivastav, Salahuddin, & Shantakumar, 2009).

Antimicrobial Screening

Patel and Shaikh (2010) conducted antimicrobial screening of benzothiazole derivatives, showing some compounds with activity comparable to standard drugs, highlighting their importance in antimicrobial research (Patel & Shaikh, 2010).

Future Directions

Benzothiazole derivatives have been extensively studied for their antitumor properties . Future research may focus on exploring the structure-activity relationships of these compounds and developing novel benzothiazole derivatives with enhanced biological activities .

Biochemical Analysis

Biochemical Properties

2-(4-Amino-phenyl)-benzothiazol-6-ylamine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . It interacts with bacterial cell membranes, leading to membrane perturbation and intracellular effects . Additionally, this compound has been found to bind to DNA, suggesting a potential mechanism for its antimicrobial action . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase may also contribute to its antimicrobial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated selective cytotoxicity, particularly against estrogen receptor-positive breast cancer cell lines . It induces cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial cell membranes, causing membrane disruption and increased permeability . This interaction leads to the leakage of cellular contents and ultimately cell death . In cancer cells, the compound binds to DNA and inhibits the activity of topoisomerases, enzymes essential for DNA replication and transcription . This inhibition results in DNA damage and triggers apoptotic pathways . Additionally, this compound can modulate the activity of various kinases, leading to altered cell signaling and gene expression .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . In vitro studies have shown that the antimicrobial and anticancer effects of this compound are time-dependent, with prolonged exposure leading to increased cytotoxicity . Long-term studies in vivo have indicated that the compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction of this compound with cofactors such as NADPH is essential for its metabolism and subsequent biological activity . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, which can affect its intracellular concentration and distribution . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . For example, the compound’s ability to bind to DNA suggests its localization in the nucleus, where it can exert its effects on gene expression and DNA replication .

Properties

IUPAC Name

2-(4-aminophenyl)-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBLHXAPPAUPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353947
Record name 2-(4-Amino-phenyl)-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779132
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50862-59-4
Record name 2-(4-Amino-phenyl)-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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